molecular formula C12H18O3 B008657 Patulolide B CAS No. 103729-43-7

Patulolide B

Cat. No. B008657
M. Wt: 210.27 g/mol
InChI Key: XETYGXGLGYXEIT-HSTULFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patulolide B is a natural product isolated from marine sponges, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the group of macrolides and is characterized by a unique structure that makes it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

Patulolide B, a complex compound, has been a subject of interest in synthetic chemistry. Research shows advancements in the synthesis of patulolide B using various chemical processes. For instance, Doyle et al. (2000) reported effective methods for the synthesis of patulolide B through catalytic "carbene dimer" formation, emphasizing control over stereochemistry and product isomerization (Doyle, Hu, Phillips, & Wee, 2000). Li and Che (2004) further advanced this field by developing a ruthenium-catalyzed coupling reaction, achieving high yields and selectivity in the synthesis of patulolide B (Li & Che, 2004).

Biological Applications

Patulolide B has been investigated in the context of marine biology and mycology. Smith et al. (2000) explored marine fungal species yielding compounds including seco-patulolide C, related to patulolide B, highlighting the potential biological applications of these compounds (Smith, Abbanat, Bernan, Maiese, Greenstein, Jompa, Tahir, & Ireland, 2000). Zhang et al. (2019) identified new macrolides, including compounds similar to patulolide B, from endophytic fungi, suggesting their potential in antimicrobial applications (Zhang, Li, Yang, Meng, & Wang, 2019).

Further Research and Developments

The research on patulolide B extends into various other fields as well. Risi and Burke (2012) demonstrated an atom-economical synthesis method for patulolide C, a related compound, highlighting innovative approaches in synthetic chemistry (Risi & Burke, 2012). Sabitha et al. (2010) also achieved the total synthesis of patulolide C, further illustrating the compound's relevance in organic synthesis (Sabitha, Chandrashekhar, Yadagiri, & Yadav, 2010).

properties

CAS RN

103729-43-7

Product Name

Patulolide B

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione

InChI

InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1

InChI Key

XETYGXGLGYXEIT-HSTULFTRSA-N

Isomeric SMILES

C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1

SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

Canonical SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

synonyms

patulolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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